Cas no 946719-23-9 (4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine)

4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine 化学的及び物理的性質
名前と識別子
-
- 4-(4-BENZYL-1-PIPERAZINYL)-3-(TRIFLUOROMETHYL)-PHENYLAMINE
- 4-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine
-
- インチ: 1S/C18H20F3N3/c19-18(20,21)16-12-15(22)6-7-17(16)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2
- InChIKey: IMFBMVDMGQPRRE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1N1CCN(CC2C=CC=CC=2)CC1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 388
- トポロジー分子極性表面積: 32.5
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B041025-125mg |
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine |
946719-23-9 | 125mg |
$ 230.00 | 2022-06-07 | ||
TRC | B041025-250mg |
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine |
946719-23-9 | 250mg |
$ 375.00 | 2022-06-07 | ||
Crysdot LLC | CD11006175-5g |
4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline |
946719-23-9 | 95+% | 5g |
$499 | 2024-07-19 |
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine 関連文献
-
1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamineに関する追加情報
Professional Introduction to Compound with CAS No. 946719-23-9 and Product Name: 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine
The compound identified by the CAS number 946719-23-9 and the product name 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a piperazine moiety and a trifluoromethyl group, contribute to its unique pharmacological profile.
Recent studies have highlighted the importance of piperazine derivatives in drug development due to their ability to modulate various biological pathways. The 4-Benzyl-1-piperazinyl substituent in this compound enhances its solubility and bioavailability, which are critical factors in drug design. Additionally, the trifluoromethyl group at the phenyl ring improves metabolic stability and binding affinity to biological targets. These structural elements make this compound a valuable candidate for further exploration in medicinal chemistry.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential therapeutic applications. The combination of the piperazine and trifluoromethyl functionalities suggests that it may exhibit properties such as receptor binding affinity and selectivity. Preliminary studies indicate that this molecule could be effective in treating conditions related to neurotransmitter dysregulation, making it a promising candidate for further clinical investigation.
The synthesis of 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine involves sophisticated organic chemistry techniques that ensure high purity and yield. The introduction of the trifluoromethyl group requires precise control over reaction conditions to avoid unwanted side products. Advanced spectroscopic methods, such as NMR and mass spectrometry, are employed to confirm the structural integrity of the compound. These analytical techniques provide critical data for understanding its pharmacokinetic behavior.
One of the most intriguing aspects of this compound is its potential interaction with biological targets. The piperazine ring is known to interact with enzymes and receptors, which is essential for drug efficacy. The presence of the trifluoromethyl group further enhances these interactions by increasing lipophilicity and reducing metabolic degradation. This dual functionality makes it an attractive candidate for developing novel therapeutics.
Current research is focusing on elucidating the mechanism of action of this compound. In vitro studies have demonstrated its ability to modulate certain neurotransmitter systems, which could have implications for treating neurological disorders. Additionally, its interaction with other biological pathways is being explored to identify potential off-target effects. These studies are crucial for ensuring safety and efficacy before moving into clinical trials.
The development of new pharmaceuticals relies heavily on innovative molecular design. Compounds like 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine exemplify how structural modifications can lead to significant improvements in drug properties. By leveraging cutting-edge synthetic methodologies and analytical techniques, researchers can optimize these molecules for therapeutic use. This approach underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists.
The future prospects for this compound are promising, with ongoing research aimed at improving its pharmacological profile. Enhancements in solubility, bioavailability, and target specificity are key areas of focus. Additionally, exploring new synthetic routes could lead to more cost-effective production methods. These advancements would not only benefit academic research but also pave the way for new treatments in clinical settings.
In conclusion, 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine (CAS No. 946719-23-9) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover its full potential, this compound is poised to play a crucial role in developing novel therapeutics for various diseases.
946719-23-9 (4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine) 関連製品
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 50382-34-8(2-(1,3-thiazol-5-yl)acetonitrile)
- 1806374-35-5(Methyl 2-(2-bromopropanoyl)-3-cyanobenzoate)
- 100704-38-9(4-Methanesulfonylthiophene-2-carboxylic Acid)
- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)




